molecular formula C23H23N3O2 B12508296 [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B12508296
M. Wt: 373.4 g/mol
InChI Key: GDMYMANRLLUEAO-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1H-pyrazol-3-yl-yl)methanone is a complex organic compound that features a pyrazole ring and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1H-pyrazol-3-yl-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the dihydropyridine ring. The final step involves the coupling of these two moieties under specific reaction conditions.

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Preparation of Dihydropyridine Ring: The dihydropyridine ring is often synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reaction: The final coupling step involves the reaction of the pyrazole derivative with the dihydropyridine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and dihydropyridine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-ethoxyphenyl)-1H-pyrazol-3-yl-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1H-pyrazol-3-yl-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking of receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-pyrazol-3-yl-yl)methanone
  • 5-(4-chlorophenyl)-1H-pyrazol-3-yl-yl)methanone

Uniqueness

The unique feature of 5-(4-ethoxyphenyl)-1H-pyrazol-3-yl-yl)methanone is the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C23H23N3O2/c1-2-28-20-10-8-19(9-11-20)21-16-22(25-24-21)23(27)26-14-12-18(13-15-26)17-6-4-3-5-7-17/h3-12,16H,2,13-15H2,1H3,(H,24,25)

InChI Key

GDMYMANRLLUEAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4

Origin of Product

United States

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